N-(tert-Butoxycarbonyl)-L-alanine-3-13C

Catalog No.
S1938863
CAS No.
201740-79-6
M.F
C8H15NO4
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-L-alanine-3-13C

CAS Number

201740-79-6

Product Name

N-(tert-Butoxycarbonyl)-L-alanine-3-13C

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1

InChI Key

QVHJQCGUWFKTSE-BXMHHZGSSA-N

SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([13CH3])C(=O)O

Protein NMR Spectroscopy

Protein NMR spectroscopy is a powerful technique used to determine the three-dimensional structure and dynamics of proteins. By incorporating N-(tert-Butoxycarbonyl)-L-alanine-3-13C into a protein sequence, researchers can selectively probe the environment and interactions of the alanine residue using the unique magnetic properties of the carbon-13 isotope. This allows for a more detailed understanding of the protein's folding process, function, and interactions with other molecules [].

Here's how the isotope enrichment aids research:

  • Enhanced Sensitivity: Carbon-13 has a higher natural abundance compared to the less sensitive carbon-12 isotope. Enrichment with carbon-13 significantly improves the signal-to-noise ratio in NMR experiments, leading to more accurate and detailed data.
  • Selective Labeling: By incorporating the 13C isotope only at the third position of the alanine molecule, researchers can target specific regions of the protein for investigation. This allows for a more focused analysis of the alanine residue's role in the protein's structure and function [].

Applications in Isotope-Resolved Spectroscopy

N-(tert-Butoxycarbonyl)-L-alanine-3-13C can also be used in isotope-resolved spectroscopy techniques like [13C,1H]-HSQC (Heteronuclear Single Quantum Correlation) spectroscopy. This technique correlates the signals of carbon-13 nuclei with their attached protons, providing detailed information about the local environment and chemical interactions within the protein structure [].

N-(tert-Butoxycarbonyl)-L-alanine, with the chemical formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol, is an amino acid derivative commonly used in organic synthesis and peptide chemistry. The compound features a tert-butyloxycarbonyl (Boc) protective group, which is instrumental in the protection of amines during

N-(tert-Butoxycarbonyl)-L-alanine can undergo several chemical transformations, primarily due to its reactive functional groups. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), regenerating L-alanine which can then participate in further reactions.
  • Coupling Reactions: It can be used in peptide synthesis where it reacts with other amino acids or derivatives to form peptide bonds.
  • Nucleophilic Substitution: The nitrogen atom in the Boc-protected amino acid can participate in nucleophilic substitution reactions, allowing for the introduction of various side chains .

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine typically involves the following steps:

  • Protection of L-Alanine: L-alanine is reacted with di-tert-butyldicarbonate under basic conditions (often using an organic base like triethylamine) to introduce the Boc group.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

N-(tert-Butoxycarbonyl)-L-alanine is primarily utilized in:

  • Peptide Synthesis: As a protected amino acid in the solid-phase synthesis of peptides.
  • Organic Synthesis: In various synthetic pathways where selective protection of amines is required.
  • Research: As a standard reference compound in studies involving amino acids and their derivatives .

Studies involving N-(tert-Butoxycarbonyl)-L-alanine often focus on its interactions with other reagents during peptide synthesis or its behavior under different reaction conditions. Research has indicated that the Boc group significantly influences the reactivity of the amino group, allowing for controlled reactions that are crucial for synthesizing complex peptide structures .

N-(tert-Butoxycarbonyl)-L-alanine shares similarities with several other amino acid derivatives that utilize protective groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-(benzyloxycarbonyl)-L-alanineBenzyl-protectedMore stable than Boc but less soluble in water
N-(fluorenylmethyloxycarbonyl)-L-alanineFluorenyl-protectedProvides enhanced stability against base hydrolysis
N-(acetyl)-L-alanineAcetyl-protectedSimpler structure but less effective for peptide synthesis
N-(trityl)-L-alanineTrityl-protectedVery bulky group providing steric hindrance

Uniqueness

The uniqueness of N-(tert-Butoxycarbonyl)-L-alanine lies in its balance between stability and reactivity. The tert-butyloxycarbonyl group is less sterically hindered compared to other protecting groups like trityl, making it more suitable for reactions requiring access to the amino group while still providing sufficient protection during synthetic procedures .

XLogP3

0.9

Sequence

A

Wikipedia

N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine

Dates

Modify: 2024-04-14

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